In Vivo SERT Occupancy: Racemic ODV Demonstrates 1.7-Fold Lower Dose Requirement Than R-(-)-ODV Enantiomer for 50% Transporter Occupancy
In a direct head-to-head positron emission tomography (PET) study using [¹¹C]DASB in healthy human subjects, racemic O-desmethylvenlafaxine (ODV) demonstrated significantly greater serotonin transporter (SERT) occupancy than the R-(-)-enantiomer (SEP-227162) across all tested doses (ANOVA F = 21.8, df = 1,23, p < 0.001) [1]. The total daily dose required to achieve 50% SERT occupancy was 14.4 mg for racemic ODV compared to 24.8 mg for R-(-)-ODV, representing a 1.7-fold difference in potency at the SERT in vivo [2]. In vitro binding data had predicted a 3.3:1 ratio in favor of racemic ODV, indicating that in vivo imaging revealed a more modest but still significant differential [3]. This study highlights that racemic ODV and its individual enantiomers are not pharmacologically equivalent at the transporter level in living systems, with implications for dosing predictions in preclinical CNS studies.
| Evidence Dimension | Dose required for 50% SERT occupancy in vivo (PET imaging) |
|---|---|
| Target Compound Data | 14.4 mg/day (racemic ODV) |
| Comparator Or Baseline | 24.8 mg/day [SEP-227162, R-(-)-ODV] |
| Quantified Difference | 1.7-fold lower dose requirement for racemic ODV (p < 0.001) |
| Conditions | [¹¹C]DASB PET in healthy male subjects; doses of 25, 50, 100, and 150 mg/day; SERT occupancy calculated via simplified reference tissue method |
Why This Matters
For preclinical CNS pharmacology studies, the S-enantiomer's contribution to overall SERT occupancy cannot be assumed equivalent to the R-enantiomer, necessitating enantiopure reference standards for accurate dose-response modeling.
- [1] Frankle WG, Robertson B, Maier G, Paris J, Asmonga D, May M, Narendran R. An open-label positron emission tomography study to evaluate serotonin transporter occupancy following escalating dosing regimens of (R)-(-)-O-desmethylvenlafaxine and racemic O-desmethylvenlafaxine. Synapse. 2018 Mar;72(3):e22021. doi: 10.1002/syn.22021. PMID: 29216407. View Source
- [2] Frankle WG, et al. Synapse. 2018 Mar;72(3):e22021. doi: 10.1002/syn.22021. PMID: 29216407. View Source
- [3] Frankle WG, et al. Synapse. 2018 Mar;72(3):e22021. doi: 10.1002/syn.22021. PMID: 29216407. View Source
